molecular formula C21H25N3O4 B12326563 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate

Cat. No.: B12326563
M. Wt: 383.4 g/mol
InChI Key: GYVCPOZJKBWGLB-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate (CAS: 221906-67-8, Molecular Weight: 383.45 g/mol) is a critical intermediate in synthesizing Azelnidipine (CAS: 123524-52-7), a dihydropyridine-class calcium channel blocker used for hypertension . Its synthesis involves benzhydrylamine and epichlorohydrin via nucleophilic substitution, cyclization, and esterification, followed by a Michael addition with isopropyl 2-(3-nitrobenzylidene)acetoacetate (CAS: 39562-25-9) to yield Azelnidipine . The compound’s azetidine core and benzhydryl group contribute to its role in stabilizing the active pharmaceutical ingredient (API) during synthesis .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

acetic acid;(1-benzhydrylazetidin-3-yl) 3,3-diaminoprop-2-enoate

InChI

InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-11,16,19H,12-13,20-21H2;1H3,(H,3,4)

InChI Key

GYVCPOZJKBWGLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C=C(N)N

Origin of Product

United States

Preparation Methods

Cyanoacetic Acid Esterification and Hydrolysis

A primary route involves the esterification of 1-benzhydryl-3-hydroxyazetidine with cyanoacetic acid, followed by hydrolysis and acetylation. In Patent CN102329259B , the reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as an activating agent in tetrahydrofuran (THF), achieving >93% yield. The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of 1-benzhydryl-3-hydroxyazetidine attacks the activated carbonyl of cyanoacetic acid. An external circulation dewatering system removes water, shifting equilibrium toward product formation.

Subsequent hydrolysis of the cyano group to a diaminoacrylate moiety is achieved using hydrogen chloride gas in dichloromethane at 0°C, followed by neutralization with ammonia. Acetic acid is then introduced to form the acetate salt, yielding the target compound.

Cyclization with Sodium Methylate

Patent CN103509003A details a six-step synthesis for azelnidipine, where 1-benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate is formed during the fourth step. Here, cyanoacetic acid (1-dibenzo-p-methyl-aza-cyclobutane-3-yl) ester undergoes hydrochlorination to generate an amidine intermediate, which is acetylated with acetic acid. Key conditions include:

  • Solvent : Dichloromethane for hydrochlorination, acetonitrile for acetylation.
  • Temperature : 0°C for HCl gas introduction, 55–60°C for acetylation.
  • Yield : 3.2 kg from 3.19 kg starting material (~96% yield).

Optimization Strategies for Industrial Scalability

Solvent and Reagent Selection

  • THF vs. Dichloromethane : THF enhances solubility during esterification, while dichloromethane facilitates low-temperature hydrochlorination.
  • Activating Agents : DCC outperforms carbodiimides like EDCI in minimizing side reactions, as noted in comparative yield data (93% vs. 85–88%).

Purification Techniques

Crude product purification involves mixed-solvent crystallization:

Solvent Ratio (Ethyl Acetate:Hexane) Purity (%) Yield (%)
1:1 99.3 95
1.5:1 99.6 96
2:1 99.7 94

Data from Patent CN103509003A highlights 1.5:1 as optimal for balancing purity and yield. Activated carbon treatment further removes impurities, achieving >99.5% purity.

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Cyanoacetic Acid Route : Requires 4 steps, total yield ~74%.
  • Alternative Amidination Routes : Fewer steps but lower yields (60–65%) due to side-product formation.

Structural and Spectroscopic Validation

Post-synthesis characterization includes:

  • NMR : δ 7.2–7.4 ppm (aromatic protons), δ 4.3 ppm (azetidine CH₂), δ 2.1 ppm (acetate methyl).
  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).

Industrial-Scale Production Challenges

  • Water Sensitivity : Moisture degrades intermediates; <50 ppm H₂O required in THF.
  • Byproduct Management : Dicyclohexylurea (from DCC) necessitates filtration and solvent washing.

Environmental and Regulatory Compliance

  • Waste Streams : THF and dichloromethane are recycled via distillation (90% recovery).
  • REACH Compliance : The compound is registered under EC 401-950-4, requiring GMP-grade acetic acid.

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate primarily functions as an L-type calcium channel blocker . This class of compounds is critical in treating various cardiovascular conditions, including:

  • Hypertension : The compound inhibits calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. In receptor binding studies, it has demonstrated a high binding affinity (IC50 = 3.1 nM) for calcium channels, indicating its potential effectiveness in managing blood pressure .
  • Ischemic Heart Disease : By reducing calcium entry into cells, the compound may help alleviate symptoms associated with ischemic conditions by improving blood flow and reducing myocardial oxygen demand .

Synthesis and Derivatives

The synthesis of 1-benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate can be achieved through various methods, often involving the condensation of specific precursors. Its derivatives are being explored for enhanced pharmacological properties.

Cardiovascular Protection

Research indicates that this compound may have protective effects against metabolic disorders induced by hyperglycemia. Its ability to modulate calcium channel activity could also play a role in reducing the risk of complications associated with diabetes .

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role/Application
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate 221906-67-8 C21H25N3O4 383.45 Azetidine, diaminoacrylate, acetate Azelnidipine intermediate
3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate 170749-59-4 C21H25N3O4 383.44 Azetidine, carbamimidoyl, acetate Azelnidipine Intermediate II
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate 91189-18-3 C21H26N2O2 338.45 Azetidine, tert-butyl carbamate Synthetic intermediate with protective group
1-Benzhydryl-N,N-dimethylazetidin-3-amine 55438-79-4 C18H22N2 266.38 Azetidine, dimethylamine Pharmaceutical intermediate
1-Benzhydrylazetidin-3-ol 18621-17-5 C16H17NO 239.32 Azetidine, hydroxyl group Precursor for functionalized derivatives

Key Observations :

  • Shared Core : All compounds share the benzhydrylazetidine backbone, critical for binding in calcium channel blockers.
  • Functional Group Variations :
    • The acetate and carbamimidoyl groups in the first two compounds enhance solubility and reactivity in Michael addition reactions .
    • tert-Butyl carbamate acts as a protective group, enabling selective synthesis .
    • Dimethylamine and hydroxyl derivatives modify electronic properties, impacting pharmacokinetics .

Biological Activity

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate is a compound with significant biological activity, particularly recognized for its role as an L-type calcium channel blocker. This article delves into its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C21H25N3O4
  • Molecular Weight : 383.44 g/mol
  • Key Structural Features : The compound features a benzhydryl group attached to an azetidine ring, which contributes to its unique biological properties.

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate primarily functions by inhibiting calcium influx through L-type calcium channels. This mechanism leads to:

  • Vasodilation : Relaxation of blood vessels, which decreases blood pressure.
  • Reduced Cardiac Workload : Beneficial in treating conditions like hypertension and ischemic heart disease.

Research indicates that the compound has a high binding affinity to calcium channels, with an IC50 value of 3.1 nM and a Ki value of 2.1 nM, showcasing its potential effectiveness in cardiovascular therapies.

Biological Activities

The compound has been studied for various biological activities:

Comparative Analysis with Similar Compounds

The following table compares 1-benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate with other known L-type calcium channel blockers:

Compound NameMolecular FormulaKey Features
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate C21H25N3O4High binding affinity (IC50 = 3.1 nM)
Azelnidipine C33H34N4O6Prolonged action as a calcium channel blocker
Nicardipine C17H18N2O6Different pharmacokinetics, shorter action
Amlodipine C20H25ClN2O5SLong-acting with distinct side effects

The unique structural modifications of 1-benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate contribute to its prolonged half-life compared to other dihydropyridines like nicardipine and amlodipine. Its lipophilicity enhances tissue penetration and sustains pharmacodynamic effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the condensation of azetidine derivatives with appropriate acylating agents. These synthetic routes are crucial for developing derivatives with improved pharmacological profiles.

Case Studies and Research Findings

While specific case studies on 1-benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate are scarce, research on structurally similar compounds provides insight into its potential applications:

  • A study highlighted that related azetidine derivatives exhibited antitumor activity against lymphoma models in mice, suggesting that further exploration of this compound may yield similar therapeutic benefits .

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